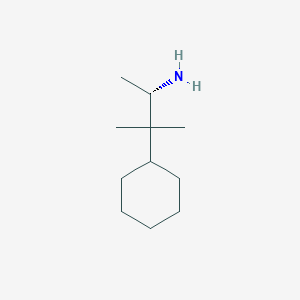
(2S)-3-Cyclohexyl-3-methylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclohexyl-3-methylbutan-2-amine, also known as CYT387, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play an important role in cytokine signaling and are involved in various cellular processes, including immune response, hematopoiesis, and inflammation. CYT387 has been studied extensively for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Wirkmechanismus
(2S)-3-Cyclohexyl-3-methylbutan-2-amine targets the JAK family of enzymes, which play an important role in cytokine signaling. By inhibiting JAKs, (2S)-3-Cyclohexyl-3-methylbutan-2-amine blocks the downstream signaling pathways that are involved in various cellular processes, including immune response, hematopoiesis, and inflammation.
Biochemical and Physiological Effects:
(2S)-3-Cyclohexyl-3-methylbutan-2-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, (2S)-3-Cyclohexyl-3-methylbutan-2-amine has been shown to reduce the number of abnormal cells in the bone marrow of patients with myeloproliferative neoplasms. In addition, (2S)-3-Cyclohexyl-3-methylbutan-2-amine has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-3-Cyclohexyl-3-methylbutan-2-amine is its specificity for JAKs, which allows for targeted inhibition of cytokine signaling pathways. However, one limitation of (2S)-3-Cyclohexyl-3-methylbutan-2-amine is its potential for off-target effects, which may limit its therapeutic potential in certain diseases.
Zukünftige Richtungen
There are a number of future directions for research on (2S)-3-Cyclohexyl-3-methylbutan-2-amine. One area of focus is the development of more potent and selective JAK inhibitors. In addition, further studies are needed to better understand the mechanisms of action of (2S)-3-Cyclohexyl-3-methylbutan-2-amine and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of (2S)-3-Cyclohexyl-3-methylbutan-2-amine in humans.
Synthesemethoden
The synthesis of (2S)-3-Cyclohexyl-3-methylbutan-2-amine involves a multistep process that begins with the reaction of 3-cyclohexyl-3-methylbutan-1-ol with thionyl chloride to form the corresponding chloride. This is followed by reaction with 2-aminoethanol to form the hydrochloride salt of the intermediate. The final step involves the reaction of the intermediate with sodium cyanide to form (2S)-3-Cyclohexyl-3-methylbutan-2-amine.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclohexyl-3-methylbutan-2-amine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, (2S)-3-Cyclohexyl-3-methylbutan-2-amine has shown promising results in the treatment of myeloproliferative neoplasms, including polycythemia vera and myelofibrosis. In addition, (2S)-3-Cyclohexyl-3-methylbutan-2-amine has shown potential in the treatment of rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
(2S)-3-cyclohexyl-3-methylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXOTPRWVAKEBI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclohexyl-3-methylbutan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)
![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)
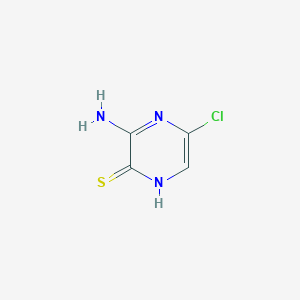

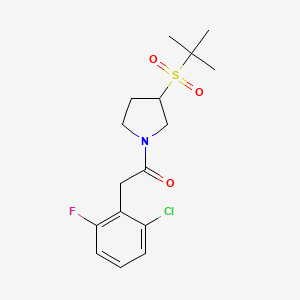
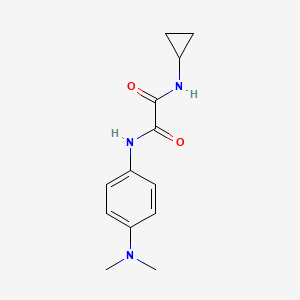
![Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2689747.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2689748.png)

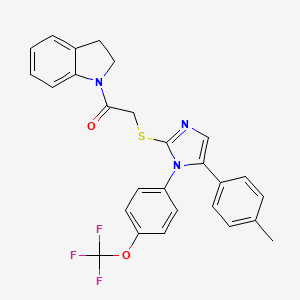
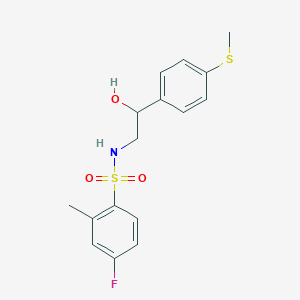
![N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)